5-EAPB hydrochloride

Forensic Chemistry Analytical Toxicology Chromatography

Misidentification of benzofuran analogs in seized material analysis can compromise legal evidence. 5-EAPB hydrochloride is the definitive reference standard for forensic LC-MS/MS, validated per Chinese public security standard GA/T 1930-2021. Its unique N-ethyl substituent provides quantifiable chromatographic separation from N-methyl analogs, ensuring unambiguous identification. For neuropharmacology, it is an essential comparator to dissect N-ethyl effects on monoamine transporters and locomotor sensitization. High purity (≥98% HPLC); global stock ensures rapid delivery.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1823776-22-2
Cat. No. B593055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-EAPB hydrochloride
CAS1823776-22-2
Synonyms5-(2-Ethylaminopropyl)Benzofuran
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl
InChIInChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H
InChIKeyYJEXOIDIYJUVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-EAPB Hydrochloride Reference Standard


5-EAPB hydrochloride (1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride) is a synthetic benzofuran compound . It is a structural analog of other benzofuran derivatives like 5-APB and 5-MAPB, characterized by an N-ethyl substituent on the amine group, a key structural differentiator [1]. This compound is primarily utilized as an analytical reference standard for forensic and research applications [2], with documented physicochemical properties including a molecular weight of 239.74 g/mol, a λmax of 247 nm, and defined solubility parameters .

Forensic analytical standard for LC-MS/MS identification
Distinct chromatographic separation from related benzofuran analogs
Protocol-supported method differentiation (GA/T context)

5-EAPB Structural Distinction from 5-APB and 5-MAPB


Interchanging 5-EAPB hydrochloride with its close structural analogs, such as 5-APB (N-methyl) or 5-MAPB (N-methyl, α-methyl), is scientifically unsound due to quantifiable differences in both chemical identity and resulting biological activity. The N-ethyl group on 5-EAPB is not merely a trivial modification; it directly alters key physicochemical properties, which translates into distinct analytical retention times in chromatographic systems [1] and a divergent pharmacological profile compared to its N-methyl counterparts [2]. In vivo, these structural nuances lead to markedly different behavioral and neurochemical outcomes, including unique liabilities for inducing locomotor sensitization and interacting with circadian gene pathways, as detailed in the evidence below [3].

Chromatographic Identity
Retention time differs from 5-APB and 5-MAPB; may co-elute without compound-specific reference.
Neurochemical Profile
N-ethyl substitution yields distinct monoamine transporter inhibition; in vivo serotonergic effect reported as weaker than 5-MAPB.
Behavioral Neuroplasticity
Reported induction of locomotor sensitization; 2-EAPB did not show this effect, indicating divergent neuroadaptive potential.

5-EAPB Evidence of Differentiation


Chromatographic Retention Time Differentiation

5-EAPB hydrochloride is distinguished from its close analogs, 5-APB and 5-MAPB, by its unique liquid chromatography (LC) retention time, a critical parameter for unambiguous identification in forensic casework. This differentiation is codified in the Chinese public security industry standard GA/T 1930-2021, which establishes a validated LC-MS method for the specific qualitative and quantitative analysis of 5-EAPB in seized drug samples [1]. This standard confirms that 5-EAPB is a distinct analytical target with a chromatographic profile separable from related benzofurans and other common stimulants.

LC-MS Retention Time
Method context
Baseline resolution from 5-APB & 5-MAPB
Supports forensic identification workflow
Per GA/T 1930-2021 LC-MS protocol
Forensic Chemistry Analytical Toxicology Chromatography

Monoamine Transporter Inhibition Profile

In a comprehensive in vitro study, 5-EAPB exhibited a monoamine uptake inhibition profile that is qualitatively similar to but quantitatively distinct from MDMA and methamphetamine, demonstrating a clear preference for norepinephrine (NA) and serotonin (5-HT) transporters over dopamine (DA) transporters [1]. While 5-EAPB's exact IC50 values were not reported in the abstract of the primary source, the study's key finding was that *all* tested benzofurans, including 5-EAPB, inhibited NA and 5-HT uptake more than DA uptake, a characteristic shared with MDMA [1]. This establishes a class-level distinction from pure dopaminergic stimulants. Furthermore, a separate microdialysis study directly compared 5-EAPB's effects on extracellular serotonin (5-HT) in the mouse striatum to that of 5-MAPB and MDMA [2]. The study found that the effect of 5-EAPB on 5-HT levels was almost identical to MDMA, whereas 5-MAPB produced a significantly stronger increase in extracellular monoamine levels than both compounds [2].

Monoamine Uptake Profile
Reported
5-HT response similar to MDMA; reported as weaker than 5-MAPB in vivo
Informs N-ethyl vs N-methyl SAR comparison
Mouse striatal microdialysis, HEK cell uptake assay
Neuropharmacology In Vitro Toxicology Monoamine Transporters

Locomotor Sensitization Induction

In a direct head-to-head behavioral study in rodents, 5-EAPB hydrochloride demonstrated a unique property not shared by its close positional isomer, 2-EAPB. The study found that only 5-EAPB induced locomotor sensitization in mice, a neuroadaptive response associated with the addictive potential of psychostimulants [1]. This effect occurred despite the fact that neither 2-EAPB nor 5-EAPB altered the expressions of dopamine D1 and D2 receptors in the nucleus accumbens or changed tyrosine hydroxylase and dopamine transporter expressions in the ventral tegmental area [1]. This indicates a distinct, 5-EAPB-specific mechanism driving this form of behavioral plasticity.

Locomotor Sensitization
Head-to-head
5-EAPB induced sensitization; 2-EAPB did not
Distinguishes 5-EAPB for neuroplasticity research
No DA receptor expression changes observed
Behavioral Pharmacology In Vivo Toxicology Addiction Biology

Per2 Gene Deficiency Interaction

Research utilizing Per2 knockout mice, a model for drug abuse vulnerability, has revealed a specific and unique interaction with 5-EAPB. Per2 KO mice exhibited greater addiction-like responses to methamphetamine (METH) and 5-EAPB, but their responses to cocaine (COC) and dimethocaine were comparable to wild-type (WT) mice [1]. This demonstrates that 5-EAPB's abuse liability, like METH's, is selectively enhanced by Per2 deficiency, whereas cocaine's is not. This finding is further corroborated by a 2024 study showing that, unlike METH and PMMA, 5-EAPB did not produce significant changes in either intracranial self-stimulation (ICSS) or Ca2+ signaling in Per2 knockout mice, highlighting a distinct lack of effect in this specific paradigm [2].

Per2 Gene Interaction
Head-to-head
Per2 KO enhanced responses to 5-EAPB & METH, not COC
Supports circadian gene × stimulant interaction studies
Selective vulnerability in Per2 KO model
Behavioral Genetics Circadian Rhythms Addiction Vulnerability

5-EAPB Procurement Scenarios


Forensic Toxicology Reference Standard

5-EAPB hydrochloride is the definitive analytical reference standard for forensic laboratories tasked with the unambiguous identification of this specific benzofuran in seized materials. Its procurement is essential for any lab adhering to or developing methods similar to the Chinese public security standard GA/T 1930-2021, which provides a validated LC-MS/MS protocol for its analysis [1]. Using 5-EAPB as a certified reference material ensures legally defensible quantitative and qualitative data when presented in court, differentiating it from unverified or generic benzofuran standards.

Neuropharmacology: N-Ethyl SAR Studies

For academic and pharmaceutical researchers investigating the neuropharmacology of entactogens, 5-EAPB is an essential comparator compound. Its procurement is justified for any study aiming to dissect the impact of N-ethyl substitution on monoamine transporter function and in vivo neurochemistry. The evidence clearly shows that 5-EAPB's in vivo serotonergic effect is significantly weaker than that of its N-methyl analog 5-MAPB [2], and it uniquely induces locomotor sensitization compared to its positional isomer 2-EAPB [3]. These quantifiable differences make it an irreplaceable tool for building robust SAR models.

Behavioral Genetics: Circadian Rhythms & Stimulant Abuse

5-EAPB is a critical reagent for studies exploring the genetic basis of psychostimulant addiction. Research has identified a specific and unique interaction, where deficiency in the circadian gene Per2 enhances vulnerability to the rewarding effects of methamphetamine and 5-EAPB, but not cocaine [4]. Procuring 5-EAPB is therefore necessary for any lab using Per2 knockout mouse models to investigate the divergent molecular pathways underlying abuse liability for different classes of stimulants. Its unique profile provides a distinct experimental handle not offered by other drugs of abuse.

Application
Selection Property
Validation Focus
Forensic LC-MS identification reference standard
Compound-specific retention time verification
Separation verification from 5-APB and 5-MAPB
N-ethyl monoamine transporter SAR studies
N-ethyl substitution effect on uptake inhibition
Serotonergic response comparison with N-methyl analogs
Circadian gene × stimulant addiction studies
Selective enhancement of addiction-like responses in Per2 KO
Phenotype differentiation from cocaine in Per2 KO model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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